(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11Cl2NO5S and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Biological Activity
(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid, with CAS No. 108940-98-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer effects, and discusses relevant research findings.
- Molecular Formula : C11H11Cl2N O5S
- Molecular Weight : 340.2 g/mol
- Structure : The compound features a benzofuran core with dichloro and dimethylsulfamoyl substituents, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines. A study reported that a similar benzofuran derivative exhibited significant antiproliferative activity against MDA-MB-231 (IC50 = 2.52 ± 0.39 μM) and MCF-7 cell lines .
Mechanism of Action :
- Inhibition of Carbonic Anhydrases : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and XII. These enzymes are implicated in tumorigenicity and pH regulation in tumors .
- Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G2-M phase in MDA-MB-231 cells, indicating a disruption in normal cell proliferation .
- Induction of Apoptosis : The compound was shown to induce early and late apoptosis in treated cells, with an increase in apoptotic markers observed through Annexin V-FITC/PI assays .
Summary of Findings from Case Studies
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 2.52 ± 0.39 | Cell cycle arrest, apoptosis induction | |
MCF-7 | Not specified | Potential CA inhibition |
Structure-Activity Relationship (SAR)
The structure of (2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid is crucial for its biological activity. Modifications to the benzofuran scaffold significantly affect its potency against various isoforms of carbonic anhydrases and its overall anticancer efficacy .
Properties
IUPAC Name |
(2R)-6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFUDCAAHOVUPH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C[C@@H](O2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127773 | |
Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108940-98-3 | |
Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108940-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxylic acid, 2,3-dihydro-6,7-dichloro-5-((dimethylamino)sulfonyl)-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108940983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-6,7-Dichloro-5-[(dimethylamino)sulfonyl]-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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